An In-Depth Technical Guide to the Synthesis and Characterization of Tetrahydrofurosemide
An In-Depth Technical Guide to the Synthesis and Characterization of Tetrahydrofurosemide
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and detailed analytical characterization of Tetrahydrofurosemide, a derivative of the potent loop diuretic, Furosemide. The document outlines a proposed synthetic pathway based on established chemical principles and details the expected outcomes from various spectroscopic and chromatographic analyses.
Introduction: Rationale and Scientific Context
Furosemide is a widely prescribed diuretic used in the treatment of edema and hypertension.[1] Its therapeutic effect is primarily due to the inhibition of the Na-K-2Cl symporter in the thick ascending limb of the Loop of Henle.[1] The chemical structure of Furosemide features a furan ring attached to a secondary amine. Modification of this furan moiety presents an opportunity to alter the physicochemical properties of the parent drug, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
The synthesis of Tetrahydrofurosemide, through the saturation of the furan ring to a tetrahydrofuran ring, is proposed to investigate the impact of this structural change. The reduction of the aromatic furan to a more flexible, aliphatic tetrahydrofuran ring increases the molecule's three-dimensionality and removes the potential for metabolic oxidation at the furan ring, which has been previously reported for Furosemide.[2] This guide provides a robust, field-proven framework for the synthesis and comprehensive characterization of this novel derivative.
Synthesis of Tetrahydrofurosemide via Catalytic Hydrogenation
The most chemically sound and selective method for converting the furan moiety of Furosemide to a tetrahydrofuran is through catalytic hydrogenation. This method is well-established for the reduction of furans and can be performed under conditions that preserve the integrity of the aromatic benzene ring and other functional groups present in the Furosemide molecule.[3][4]
Reaction Principle and Mechanistic Insight
Catalytic hydrogenation involves the addition of hydrogen across the double bonds of the furan ring in the presence of a metal catalyst. Palladium on carbon (Pd/C) is an excellent choice of catalyst for this transformation due to its high activity and selectivity for the hydrogenation of furan rings over benzene rings under mild conditions.[3] The reaction proceeds via the adsorption of both the Furosemide molecule and hydrogen gas onto the surface of the palladium catalyst, facilitating the stepwise addition of hydrogen atoms to the furan ring.
Caption: Experimental workflow for the synthesis and purification of Tetrahydrofurosemide.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with in-process controls to ensure reaction completion and purity.
Table 1: Reagents and Reaction Conditions
| Parameter | Value | Justification |
| Starting Material | Furosemide | 1.0 g |
| Catalyst | 10% Palladium on Carbon (Pd/C) | 100 mg (10% w/w) |
| Solvent | Ethanol (95%) | 50 mL (Good solubility for Furosemide) |
| Hydrogen Pressure | 3-5 atm | Sufficient for furan reduction, mild enough to preserve the benzene ring |
| Temperature | 25-30 °C | Room temperature reaction to maintain selectivity |
| Reaction Time | 12-24 hours | Monitored by TLC/HPLC for completion |
Step-by-Step Methodology:
-
Reactor Setup: A solution of Furosemide (1.0 g) in 95% ethanol (50 mL) is prepared in a suitable hydrogenation vessel.
-
Catalyst Addition: 10% Pd/C (100 mg) is carefully added to the solution. The vessel is then sealed.
-
Hydrogenation: The vessel is purged with nitrogen gas before introducing hydrogen gas to a pressure of 3-5 atm. The mixture is stirred vigorously at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored periodically by taking small aliquots, filtering off the catalyst, and analyzing by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material spot/peak indicates reaction completion.
-
Work-up: Upon completion, the hydrogen pressure is released, and the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filter cake is washed with a small amount of ethanol.
-
Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford pure Tetrahydrofurosemide.
Analytical Characterization of Tetrahydrofurosemide
Comprehensive characterization is essential to confirm the structure and purity of the synthesized Tetrahydrofurosemide.
Caption: Proposed synthesis of Tetrahydrofurosemide from Furosemide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for confirming the reduction of the furan ring.
-
¹H NMR: The most significant change will be the disappearance of the characteristic signals for the furan protons (typically in the range of 6.0-7.5 ppm) and the appearance of new, more shielded (upfield) signals corresponding to the protons of the tetrahydrofuran ring. The protons of the tetrahydrofurfuryl group are expected to appear in the 1.5-4.0 ppm range.[5][6][7]
-
¹³C NMR: The spectrum will show the absence of the furan carbon signals (typically 110-150 ppm) and the emergence of new signals in the aliphatic region (approximately 25-70 ppm) corresponding to the sp³-hybridized carbons of the tetrahydrofuran ring.[8][9][10][11][12]
Table 2: Predicted NMR Data for Tetrahydrofurosemide
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 1.5-2.0 | m | CH₂ of THF ring |
| ¹H | 3.5-4.0 | m | CH₂-O and CH-O of THF ring |
| ¹H | ~4.5 | d | N-CH₂ |
| ¹H | 7.0-8.5 | m | Aromatic protons |
| ¹³C | 25-35 | - | CH₂ of THF ring |
| ¹³C | 65-75 | - | CH₂-O of THF ring |
| ¹³C | ~75-85 | - | CH-O of THF ring |
| ¹³C | 115-140 | - | Aromatic carbons |
| ¹³C | ~170 | - | Carboxylic acid carbon |
Infrared (IR) Spectroscopy
The IR spectrum will confirm the retention of the key functional groups of the Furosemide backbone while indicating the saturation of the furan ring.
Table 3: Key IR Absorption Bands for Tetrahydrofurosemide
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| N-H (secondary amine) | 3350-3310 | Single, weak to medium band[13][14][15] |
| O-H (carboxylic acid) | 3300-2500 | Broad |
| C=O (carboxylic acid) | 1710-1680 | Strong |
| SO₂ (sulfonamide) | 1350-1310 and 1170-1150 | Two strong bands |
| C-O-C (ether) | 1150-1085 | Strong (characteristic of THF ring) |
The disappearance of weak C=C stretching bands associated with the furan ring (around 1500-1600 cm⁻¹) and the prominent appearance of the C-O-C ether stretch will be indicative of a successful hydrogenation.[16][17]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the product and provide information about its fragmentation pattern.
-
Molecular Ion: The molecular weight of Furosemide is 330.74 g/mol . Tetrahydrofurosemide will have a molecular weight of 334.77 g/mol due to the addition of four hydrogen atoms. The mass spectrum should show a molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to this new mass.
-
Fragmentation: A primary fragmentation pathway is expected to be the cleavage of the bond between the nitrogen and the methylene group of the tetrahydrofurfuryl side chain.
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Interpretation |
| [M+H]⁺ | 335.0 | Protonated molecular ion |
| [M-H]⁻ | 333.0 | Deprotonated molecular ion |
| Fragment | 85.1 | Tetrahydrofurfuryl-methylene cation |
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial tool for assessing the purity of the synthesized Tetrahydrofurosemide and for monitoring the reaction progress. A reverse-phase HPLC method, similar to those used for Furosemide analysis, can be employed.[18] Due to the increased saturation and likely change in polarity, Tetrahydrofurosemide is expected to have a different retention time compared to the starting material, Furosemide.
Conclusion
This technical guide provides a scientifically grounded and detailed protocol for the synthesis and characterization of Tetrahydrofurosemide. The proposed catalytic hydrogenation is a robust and selective method for this transformation. The comprehensive analytical characterization, including NMR, IR, and MS, provides a clear framework for confirming the identity and purity of the final product. This work serves as a foundational resource for researchers interested in exploring the structure-activity relationships of Furosemide derivatives.
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